4-Chloro-3-(ethanesulfonyl)benzoic acid

Catalog No.
S13090845
CAS No.
651058-93-4
M.F
C9H9ClO4S
M. Wt
248.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(ethanesulfonyl)benzoic acid

CAS Number

651058-93-4

Product Name

4-Chloro-3-(ethanesulfonyl)benzoic acid

IUPAC Name

4-chloro-3-ethylsulfonylbenzoic acid

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

InChI

InChI=1S/C9H9ClO4S/c1-2-15(13,14)8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

KDIIKGKSAWIAFI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

4-Chloro-3-(ethanesulfonyl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a chloro group and an ethanesulfonyl group attached to a benzoic acid core. Its molecular formula is C8H10ClO4SC_8H_{10}ClO_4S with a molecular weight of approximately 283.8 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its ability to interact with biological systems and participate in

  • Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction: The sulfonamide group may undergo oxidation and reduction, although these reactions are less common.

Common reagents used in these reactions include hydrogen peroxide for oxidation and bases like triethylamine for substitution reactions. The products formed depend on the specific reagents and conditions employed during the reaction.

This compound has been studied for its biological activities, particularly its potential as an enzyme inhibitor. The sulfonamide group is known to mimic para-aminobenzoic acid, which allows it to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria. This mechanism suggests that 4-chloro-3-(ethanesulfonyl)benzoic acid could have applications in antimicrobial drug development.

The synthesis of 4-chloro-3-(ethanesulfonyl)benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanesulfonamide. This reaction is generally conducted in the presence of a base such as triethylamine and a solvent like dimethylformamide at low temperatures (0-5°C) to ensure high yield and purity. Industrial production methods mirror laboratory synthesis but are scaled up using continuous flow reactors for efficiency.

The compound has several applications across different domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of sulfonamide-based drugs.
  • Agriculture: Investigated for potential use as a herbicide or pesticide.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.

Research on interaction studies of 4-chloro-3-(ethanesulfonyl)benzoic acid has revealed its capacity to inhibit specific enzymes, which can lead to various biological effects. Its structural similarity to para-aminobenzoic acid allows it to compete with this substrate in enzymatic reactions, providing insights into its potential therapeutic uses.

Several compounds share structural similarities with 4-chloro-3-(ethanesulfonyl)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-3-chlorosulfonylbenzoic acidContains chlorosulfonyl groupMore reactive due to electrophilic chlorosulfonyl group
4-Chloro-3-sulfamoylbenzoic acidContains sulfamoyl groupDifferent reactivity profile due to the presence of the sulfamoyl group
4-Chloro-3-nitrobenzoic acidContains nitro groupNitro group introduces different electronic properties
4-Chloro-3-methylbenzoic acidContains methyl groupMethyl group alters sterics and electronic properties

Uniqueness: The combination of a chloro group and an ethanesulfonyl group gives 4-chloro-3-(ethanesulfonyl)benzoic acid distinct reactivity patterns compared to these similar compounds, making it valuable in synthetic chemistry and drug development contexts.

4-Chloro-3-(ethanesulfonyl)benzoic acid is a halogenated and sulfonated aromatic carboxylic acid with the molecular formula C₉H₉ClO₄S. Its IUPAC name derives from the benzene ring substituted at position 4 with a chlorine atom, position 3 with an ethanesulfonyl group (-SO₂C₂H₅), and a carboxylic acid functional group (-COOH) at position 1 (Figure 1). The compound’s systematic designation emphasizes the priority of functional groups according to IUPAC rules, where the sulfonyl moiety takes precedence over the chloro and carboxyl groups in numbering.

Table 1: Key Identifiers of 4-Chloro-3-(ethanesulfonyl)benzoic Acid

PropertyValue
CAS Registry Number91367-14-5
Molecular FormulaC₉H₉ClO₄S
SynonymsDTXSID30655507, 651058-93-4
Molar Mass248.68 g/mol

Historical Development and Discovery Timeline

The synthesis of 4-chloro-3-(ethanesulfonyl)benzoic acid reflects advancements in sulfonation and halogenation techniques developed in the late 20th century. While benzoic acid derivatives like 4-chlorobenzoic acid (CAS 74-11-3) were characterized as early as the 19th century, the introduction of sulfonyl groups to such frameworks gained prominence in the 1980s–1990s for pharmaceutical and agrochemical applications. The specific registration of this compound under CAS 91367-14-5 suggests its emergence during this period, though precise synthetic pathways remain proprietary.

Position Within Sulfonyl-Substituted Benzoic Acid Derivatives

Sulfonyl-substituted benzoic acids exhibit diverse reactivity profiles due to the electron-withdrawing nature of the -SO₂R group. Compared to 4-chloro-3-ethylbenzoic acid (C₉H₉ClO₂), the ethanesulfonyl variant demonstrates enhanced polarity and hydrogen-bonding capacity, influencing its solubility and crystallinity. Similarly, 4-chloro-3-chlorosulfonyl-benzoic acid (C₇H₄Cl₂O₄S) and 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid (C₁₃H₉ClN₂O₆S) highlight the structural versatility achievable through sulfonylation (Table 2).

Table 2: Comparative Analysis of Sulfonyl-Substituted Benzoic Acid Derivatives

CompoundSubstituentMolecular FormulaKey Properties
4-Chloro-3-(ethanesulfonyl)benzoic acid-SO₂C₂H₅C₉H₉ClO₄SHigh polarity, moderate solubility in polar solvents
4-Chloro-3-ethylbenzoic acid-C₂H₅C₉H₉ClO₂Lipophilic, low water solubility
4-Chloro-3-chlorosulfonyl-benzoic acid-SO₂ClC₇H₄Cl₂O₄SReactive sulfonyl chloride, precursor for esters
4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid-SO₂NH(C₆H₄NO₂)C₁₃H₉ClN₂O₆SNitroaromatic conjugation, potential bioactivity

The ethanesulfonyl group in 4-chloro-3-(ethanesulfonyl)benzoic acid balances electronic effects, making it a candidate for further functionalization in medicinal chemistry. Its sulfone group stabilizes adjacent negative charges, facilitating nucleophilic substitution reactions at the chloro position—a property less pronounced in non-sulfonated analogs like 4-chlorobenzoic acid.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.9910076 g/mol

Monoisotopic Mass

247.9910076 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types